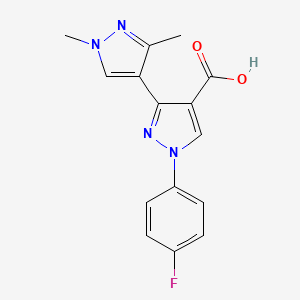

1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-12(7-19(2)17-9)14-13(15(21)22)8-20(18-14)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZYVMXZPIHFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150517 | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-14-0 | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions

-

Formation of the Bipyrazole Core:

Starting Materials: 3,5-dimethylpyrazole and 4-fluorobenzaldehyde.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduction can yield alcohols or amines depending on the specific functional groups present.

-

Substitution:

Reagents: Nucleophiles such as amines or thiols.

Conditions: These reactions often require a catalyst like copper(I) iodide (CuI) and are performed under mild conditions to prevent degradation of the bipyrazole core.

Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar bipyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of bipyrazoles can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Case Study:

A study found that derivatives of 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Target Cytokine |

|---|---|---|

| A | 78 | TNF-α |

| B | 72 | IL-6 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Agrochemical Applications

The unique structure of this compound also positions it as a candidate for agrochemical applications. Its ability to interact with biological systems makes it suitable for developing herbicides or fungicides.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced weed populations while exhibiting low toxicity to non-target plants. The mechanism involves the disruption of metabolic processes in target species .

Coordination Chemistry

The bipyrazole framework allows this compound to form stable complexes with metal ions, enhancing its utility in coordination chemistry.

Applications:

- Catalysis: Metal complexes derived from this compound can act as catalysts in various chemical reactions.

- Sensing: The ability to form complexes with specific metal ions makes it useful in developing sensors for environmental monitoring.

Data Table: Stability of Metal Complexes

| Metal Ion | Stability Constant (K) |

|---|---|

| Cu²⁺ | 10^5 |

| Ni²⁺ | 10^6 |

| Zn²⁺ | 10^7 |

These stability constants indicate strong interactions between the compound and metal ions, suggesting potential applications in materials science and environmental chemistry .

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The pathways involved often include modulation of signal transduction processes and alteration of gene expression.

Comparison with Similar Compounds

Substituent Variations in Bipyrazole Scaffolds

The target compound’s structural analogs differ primarily in substituent groups on the bipyrazole core and aromatic rings. Key examples include:

| Compound Name | Substituents (Positions) | CAS Number | Key Features |

|---|---|---|---|

| 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid | 4-Fluorophenyl (1), Me (1',3') | N/A | Fluorine enhances electronegativity; carboxylic acid improves solubility |

| 1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid | Phenyl (1), Et (1'), Me (3') | 1006320-04-2 | Ethyl group increases lipophilicity; phenyl lacks fluorine’s electronic effects |

| 1',3'-Dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid | Phenyl (1), Me (1',3') | 956961-09-4 | Similar to target but lacks fluorine; reduced dipole moment |

| 1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Isopropylphenyl (1), Me (3,5) | 1171764-30-9 | Bulkier isopropyl group may hinder receptor binding |

Key Observations :

- Alkyl vs. Aryl Groups : Ethyl or isopropyl substituents (e.g., 1006320-04-2, 1171764-30-9) increase lipophilicity, which may affect membrane permeability but reduce solubility .

- Carboxylic Acid vs. Carbaldehyde : Derivatives with carbaldehyde groups (e.g., ) exhibit different reactivity, favoring Schiff base formation, whereas carboxylic acids enable salt or ester derivatization .

Crystallographic and Conformational Analysis

highlights dihedral angles between pyrazole and fluorophenyl rings in related compounds (4.64°–10.53°), influencing molecular planarity and crystal packing. The target compound’s bipyrazole system likely adopts a similar conformation, with methyl groups at 1' and 3' positions minimizing steric strain. Planar configurations are critical for π-π stacking in crystal lattices and interactions with hydrophobic protein pockets .

Biological Activity

1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (CAS No. 1006334-14-0) is a compound characterized by its unique bipyrazole structure and a carboxylic acid functional group. This compound has garnered attention in various fields including medicinal chemistry and agrochemicals due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₃FN₄O₂

- Molecular Weight : 300.29 g/mol

- Structural Features : The compound features a bipyrazole core with a fluorophenyl group, which enhances its lipophilicity and potentially its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for modulating signal transduction pathways and altering gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against bacteria such as Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies have demonstrated that modifications to the bipyrazole core can enhance antibacterial potency, with some derivatives achieving minimal inhibitory concentration (MIC) values below 0.5 μM against Mtb .

- Antiviral Properties : The compound's potential as an inhibitor of HIV has been explored, with findings indicating that certain derivatives exhibit selective inhibition of HIV reverse transcriptase activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. The compound's applications extend beyond pharmaceuticals into fields such as materials science, where it is utilized in the formulation of advanced coatings and organic semiconductors.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.